molecular formula C8H10F2O4 B12356036 (1S,2R)-2-fluorocyclopropane-1-carboxylic acid;(1R,2S)-2-fluorocyclopropane-1-carboxylic acid

(1S,2R)-2-fluorocyclopropane-1-carboxylic acid;(1R,2S)-2-fluorocyclopropane-1-carboxylic acid

Cat. No.: B12356036
M. Wt: 208.16 g/mol
InChI Key: NGGMZMUKLIZHFV-LIVMTWIPSA-N
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Description

(1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid are stereoisomers of a fluorinated cyclopropane carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by fluorination. One common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

Industrial production methods for these compounds may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert these acids to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid have several scientific research applications:

    Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.

    Biology: They are studied for their potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore their potential as pharmaceutical agents, particularly in the development of new drugs.

    Industry: These compounds are used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid involves their interaction with specific molecular targets. These compounds can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane carboxylic acid: A non-fluorinated analog with similar structural features.

    Fluorinated alkanes: Compounds with fluorine atoms attached to an alkane backbone.

    Fluorinated carboxylic acids: Carboxylic acids with fluorine atoms in their structure.

Uniqueness

The presence of both the cyclopropane ring and the fluorine atom in (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid imparts unique chemical and physical properties. These features can enhance their stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C8H10F2O4

Molecular Weight

208.16 g/mol

IUPAC Name

(1S,2R)-2-fluorocyclopropane-1-carboxylic acid;(1R,2S)-2-fluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/2C4H5FO2/c2*5-3-1-2(3)4(6)7/h2*2-3H,1H2,(H,6,7)/t2*2-,3-/m10/s1

InChI Key

NGGMZMUKLIZHFV-LIVMTWIPSA-N

Isomeric SMILES

C1[C@H]([C@@H]1F)C(=O)O.C1[C@@H]([C@H]1F)C(=O)O

Canonical SMILES

C1C(C1F)C(=O)O.C1C(C1F)C(=O)O

Origin of Product

United States

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